![molecular formula C15H15NO3 B2615648 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol CAS No. 57322-37-9](/img/structure/B2615648.png)

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

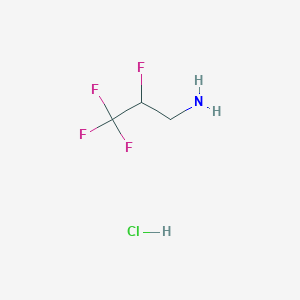

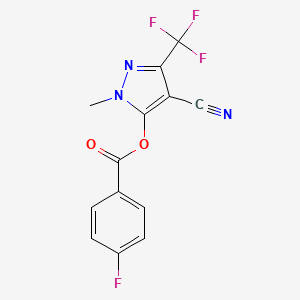

“2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H15NO3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol” consists of a phenol group with methoxy and imino-methyl substituents . The average mass of the molecule is 241.285 Da .Wissenschaftliche Forschungsanwendungen

Building Blocks in Chemical Synthesis

The compound “2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol” is used as a building block in chemical synthesis . It’s a part of a family of compounds that are used in the creation of more complex molecules. These building blocks are essential for the development of new materials and pharmaceuticals .

Antibacterial Activity

A variant of the compound, “2-methoxy-6-(pyrazin-2-ylimino methyl) phenol”, has been synthesized and tested for its antibacterial activity . The compound was moderately active against Kelebsiella pneumonia, a Gram-negative bacterium . However, it was found to be inactive against other bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa .

Schiff Base Formation

The compound can act as a Schiff base, which are formed by the condensation of primary amines with carbonyl compounds . Schiff bases have shown biological activities including antibacterial, antifungal, anticancer, and herbicidal activities . They have also been used as ligands in complex formation with some metal ions .

Inhibition Efficiency in Acid Solutions

A related compound, “2-amino-4-methoxy-6-methyl phenol”, has been studied for its inhibition efficiency in acid solutions . The Electrochemical Impedance Spectroscopy (EIS) method was used to determine the inhibition efficiency, which was found to be 95.7% for a 10.0 mM inhibitor containing acid solution .

Eigenschaften

IUPAC Name |

2-methoxy-6-[(3-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHJXOCNQSPYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylpropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615569.png)

![Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate](/img/structure/B2615572.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)

![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)

![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)